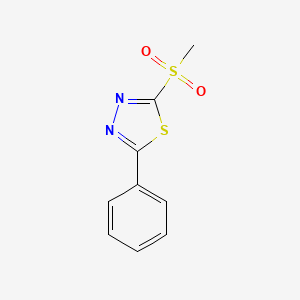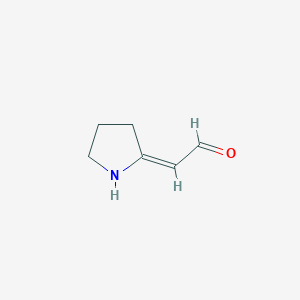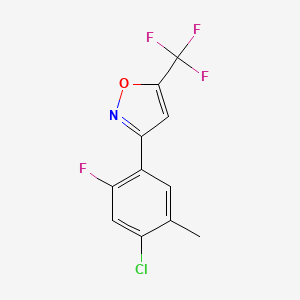![molecular formula C20H27ClN4O2 B12913452 2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one CAS No. 2499-31-2](/img/structure/B12913452.png)
2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(3-((4-(6-chloro-5-oxohexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core, an amino group, and a chloro-substituted hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-((4-(6-chloro-5-oxohexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Amino Group: This step often involves the use of amination reactions, where an amine is introduced to the pyrimidinone core.
Attachment of the Chloro-Substituted Hexyl Chain: This can be done through nucleophilic substitution reactions, where a chloro-substituted hexyl halide reacts with the amino group on the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(3-((4-(6-chloro-5-oxohexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(3-((4-(6-chloro-5-oxohexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(3-((4-(6-chloro-5-oxohexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methylpyrimidine: A simpler analog with similar core structure but lacking the chloro-substituted hexyl chain.
6-Chloro-2-methylpyrimidin-4(3H)-one: Another analog with a chloro group but different substitution pattern.
Uniqueness
2-Amino-5-(3-((4-(6-chloro-5-oxohexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
2499-31-2 |
|---|---|
Molekularformel |
C20H27ClN4O2 |
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
2-amino-5-[3-[4-(6-chloro-5-oxohexyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H27ClN4O2/c1-14-18(19(27)25-20(22)24-14)7-4-12-23-16-10-8-15(9-11-16)5-2-3-6-17(26)13-21/h8-11,23H,2-7,12-13H2,1H3,(H3,22,24,25,27) |
InChI-Schlüssel |
YKQOHUMFPYEKJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)CCCCC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4S)-1-tert-Butyl 2-(2-(9-(((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyl)oxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B12913377.png)



![2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile](/img/structure/B12913398.png)


![2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol](/img/structure/B12913419.png)
![2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide](/img/structure/B12913427.png)

![2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12913449.png)

![4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12913462.png)
